molecular formula C20H22N2O2 B3013715 N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzamide CAS No. 1448045-15-5

N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzamide

Cat. No.: B3013715
CAS No.: 1448045-15-5
M. Wt: 322.408
InChI Key: TYXYBLSUIBACIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzamide is a useful research compound. Its molecular formula is C20H22N2O2 and its molecular weight is 322.408. The purity is usually 95%.
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Scientific Research Applications

Chemical Transformations and Synthesis

Research on chemical compounds with similar structures has focused on their chemical transformations and synthetic utility. For instance, studies have explored the chemical oxidation processes of anticonvulsant compounds, revealing various oxidation sites and degrees, leading to the formation of derivatives like phthalimide and lactame (S. Adolphe-Pierre et al., 1998). Such investigations underscore the compound's potential in synthetic chemistry, particularly in the development of new pharmacologically active molecules.

Antiviral Research

Compounds with similar molecular motifs have been examined for their antiviral properties. Notably, Arbidol, a compound with a somewhat related structural framework, has been recognized for its broad-spectrum antiviral activity against a variety of viruses, including influenza and hepatitis C virus (Y. S. Boriskin et al., 2008). This area of research highlights the potential of structurally similar compounds in contributing to the development of new antiviral therapies.

Neurological Disease Imaging

The use of chemical derivatives for imaging in neurological diseases has been a significant area of application. For example, compounds designed for positron emission tomography (PET) have facilitated the in vivo localization of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients (K. Shoghi-Jadid et al., 2002). This research underscores the importance of such compounds in advancing diagnostic techniques for neurodegenerative disorders.

Drug Metabolism and Pharmacokinetics

The metabolism and pharmacokinetic profiles of compounds bearing resemblance in structure have been subjects of study, revealing insights into their absorption, distribution, and elimination processes in biological systems. Investigations into the anticonvulsant D2916, for example, have provided detailed information on its metabolism and disposition in rats, highlighting sex differences in pharmacokinetic parameters and metabolic pathways (J. Maurizis et al., 1997). Such studies are crucial for understanding the behavior of potential therapeutic agents in the body.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the compound’s properties and potential applications. Given the prevalence of indole-containing compounds in pharmaceuticals, it could be of interest in drug discovery and development .

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-13-8-9-14(2)16(10-13)20(24)21-11-19(23)17-12-22(3)18-7-5-4-6-15(17)18/h4-10,12,19,23H,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXYBLSUIBACIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC(C2=CN(C3=CC=CC=C32)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.